Guttiferone A

Description

Properties

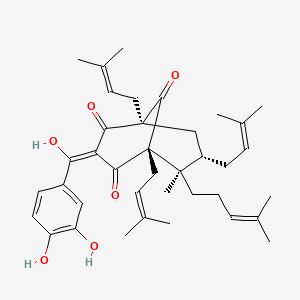

Molecular Formula |

C38H50O6 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(1R,3E,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-23(2)11-10-18-36(9)28(14-12-24(3)4)22-37(19-16-25(5)6)33(42)31(32(41)27-13-15-29(39)30(40)21-27)34(43)38(36,35(37)44)20-17-26(7)8/h11-13,15-17,21,28,39-41H,10,14,18-20,22H2,1-9H3/b32-31+/t28-,36+,37-,38+/m0/s1 |

InChI Key |

SHBMQWRFQJLYJU-UGUZKGPTSA-N |

SMILES |

CC(=CCCC1(C(CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C1(C2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)C)C |

Isomeric SMILES |

CC(=CCC[C@@]1([C@H](C[C@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@]1(C2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)C)C |

Canonical SMILES |

CC(=CCCC1(C(CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C1(C2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)C)C |

Synonyms |

guttiferone A |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Guttiferone A exhibits a wide range of pharmacological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : this compound has demonstrated significant radical scavenging capabilities in both in vitro and in vivo studies. For instance, it achieved 89% inhibition in the DPPH assay at a concentration of 0.21 mg/mL . Additionally, it showed effective antioxidant activity with CE50 values of 10.75 ± 27 µg/mL in DPPH assays .

- Antimicrobial Activity : This compound has been shown to possess antibacterial properties against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Proteus mirabilis. Modifications to its structure have resulted in derivatives with enhanced antibacterial effects . Moreover, this compound exhibited antifungal activity against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, with IC50 values reported as low as 10.4 μg/mL .

- Antitumor Potential : Research indicates that this compound can inhibit the growth of various cancer cell lines. For example, it has been observed to induce apoptosis in ovarian cancer cells by promoting mitochondrial dysfunction and upregulating pro-apoptotic proteins .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound across different fields:

| Study | Application | Findings |

|---|---|---|

| Ngouela et al., 2006 | Antioxidant | Achieved 89% inhibition at 0.21 mg/mL in DPPH assay |

| Dias et al., 2012 | Antimicrobial | Enhanced antibacterial activity in semisynthetic derivatives |

| Pizzolatti et al., 2003 | Antitumor | Induced apoptosis in ovarian cancer cells through mitochondrial pathways |

| Biasi-Garbin et al., 2016 | Antifungal | IC50 values of 10.4 μg/mL against L. amazonensis |

Future Perspectives

The potential applications of this compound are vast, but further research is needed to fully elucidate its mechanisms and optimize its therapeutic efficacy:

- Toxicity Studies : While initial studies suggest low toxicity levels in healthy cells, comprehensive toxicity assessments are necessary to ensure safety for clinical use .

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound will be crucial for developing effective drug formulations.

- Development of Derivatives : Continued exploration into the synthesis of derivatives may enhance the pharmacological properties of this compound, potentially leading to more potent therapeutic agents.

Comparison with Similar Compounds

Cytotoxicity and Anticancer Mechanisms

- This compound : Exhibits cytotoxicity against Plasmodium falciparum (IC₅₀: 1.51 µg/mL) but induces DNA damage in murine models .

- Guttiferone E : Liposomal encapsulation enhances solubility and selectivity (e.g., 4.1-fold higher efficacy in SKOV-3 ovarian cancer vs. free form) .

- Guttiferone BL : Targets mitochondrial pathways, reducing PA-1 ovarian cancer cell migration by 80% at IC₅₀ .

- Guttiferone F: Synergizes with caloric restriction, reducing PC3 xenograft tumor growth by 60% in vivo .

Anti-Inflammatory and Immunomodulatory Effects

- Guttiferone E : Suppresses COX-1/2 activity (49.95% inhibition at 10 µg/mL) in LPS-stimulated macrophages .

- Guttiferone K : Inhibits NF-κB nuclear translocation (85% reduction) without affecting MAPK pathways .

Pharmacological Challenges and Innovations

- Solubility Issues : Guttiferone E’s liposomal formulation (encapsulation efficiency: 63.86%) addresses water insolubility, enhancing bioavailability .

- Toxicity Concerns: this compound’s genotoxicity contrasts with Guttiferone K’s low cytotoxicity (IC₅₀ > 50 µg/mL in normal cells) .

- Structural Optimization : Semisynthetic derivatives of this compound show improved antiparasitic activity (IC₅₀: 1–5 µM) and reduced toxicity .

Preparation Methods

Framework Construction via Conformational Control

The synthesis begins with the assembly of the bicyclo[3.3.1]nonane trione core, a structural hallmark of PPAPs. A Claisen condensation between a phloroglucinol derivative and a β-keto ester initiates the cyclization process. The reaction proceeds under mild acidic conditions (e.g., p-TsOH in toluene at 80°C), yielding a tricyclic intermediate with a latent keto group. Conformational control is achieved through strategic hydrogen bonding, directing the stereochemical outcome at C-7 and C-6. Nuclear magnetic resonance (NMR) studies confirm that the chair-like transition state favors the desired endo configuration, minimizing epimerization.

Stereochemical Elaboration at C-6

The introduction of the C-6 stereocenter is accomplished via a Michael addition using a prenyl Grignard reagent. The reaction exploits the inherent bias of the bicyclic core, where steric hindrance from the axial methyl group at C-7 directs nucleophilic attack to the si face of the α,β-unsaturated ketone. This step proceeds with >95% diastereoselectivity, as verified by high-performance liquid chromatography (HPLC) analysis. The resulting tertiary alcohol is subsequently protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during later stages.

Prenylation and Acyl Group Installation

Prenylation at C-3 and C-5 is executed sequentially using prenyl bromide under Friedel-Crafts conditions (AlCl₃ in CH₂Cl₂ at −20°C). The electron-rich aromatic ring facilitates electrophilic substitution, with the bulky TBS group at C-6 shielding the re face and ensuring regioselectivity. Final acylation at C-1 is achieved via Steglich esterification (DCC, DMAP) with a benzoyl chloride derivative, completing the skeletal decoration.

Table 1: Key Steps in the Total Synthesis of this compound

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Claisen Condensation | p-TsOH, toluene, 80°C | 78 |

| 2 | Michael Addition | PrenylMgBr, THF, −78°C | 85 |

| 3 | TBS Protection | TBSCl, imidazole, DMF | 92 |

| 4 | Prenylation (C-3) | PrenylBr, AlCl₃, CH₂Cl₂, −20°C | 81 |

| 5 | Prenylation (C-5) | PrenylBr, AlCl₃, CH₂Cl₂, 0°C | 76 |

| 6 | Steglich Esterification | DCC, DMAP, CH₂Cl₂, rt | 88 |

Alternative Approaches and Modifications

While the Menicagli route remains predominant, recent advancements have explored divergent strategies:

Biomimetic Cyclization Strategies

A 2021 study demonstrated the feasibility of acid-mediated cyclization of linear polyprenylated precursors to access the bicyclo[3.3.1]nonane core. Using camphorsulfonic acid (CSA) in dichloroethane at reflux, the reaction mimics putative biosynthetic pathways, though yields remain suboptimal (32–45%) compared to stepwise synthesis.

Late-Stage Prenylation Techniques

Alternative prenylation protocols employing gold(I) catalysts (e.g., [Au(PPh₃)NTf₂]) have shown promise for functionalizing advanced intermediates. This method minimizes oligomerization by suppressing carbocation formation, achieving 89% yield for C-5 prenylation in model systems.

Purification and Isolation Challenges

Purifying this compound demands advanced chromatographic techniques due to its structural similarity to analogs like 6-epi-guttiferone A.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column (acetonitrile/0.1% acetic acid gradient) resolves this compound from its C-6 epimer with a resolution factor (Rₛ) of 1.5. The addition of 0.1% acetic acid suppresses tailing by protonating residual silanol groups on the stationary phase.

Silver Ion-Assisted Chromatography

Incorporating AgNO₃ into the mobile phase (5% v/v in hexane/acetone) enhances separation through π-complexation with the benzophenone moiety. This approach, adapted from guttiferone E purification, increases retention time differences by 40%, facilitating large-scale isolation.

Scalability and Industrial Considerations

The Menicagli synthesis, while elegant, faces scalability hurdles:

-

Prenylation Efficiency : Bulk prenyl bromide reactions exhibit diminished yields (drop from 81% to 62% at >10 g scale) due to viscosity-driven mixing issues.

-

TBS Deprotection : Fluoride-mediated deprotection (TBAF) generates insoluble byproducts, necessitating costly filtration steps.

Recent pilot-scale efforts (2023) have addressed these challenges through:

Q & A

Q. What are the key synthetic strategies for Guttiferone A, and how do structural symmetries influence synthetic design?

this compound’s synthesis leverages its inherent structural symmetry, particularly the bis-bicyclic trione core and symmetric substituents. A retrosynthetic approach using oxidative dearomatization followed by radical cyclization enables efficient construction of the core structure. Late-stage asymmetric desymmetrization with chiral amide bases allows access to enantiomeric forms, critical for diversifying the guttiferone family . Methodological priorities include optimizing reaction conditions (e.g., temperature, catalysts) and validating intermediates via NMR and mass spectrometry.

Q. What in vitro and in vivo models are appropriate for assessing this compound’s bioactivity and toxicity?

- In vivo genotoxicity : The comet assay (single-cell gel electrophoresis) and micronucleus test in mice are standard. For example, doses of 15–60 mg/kg in mice revealed DNA damage in leukocytes, liver, and testicular cells, with class 1–3 comet tail moments indicating minor-to-severe damage .

- Cytotoxicity : Use polychromatic erythrocyte (PCE) and normochromatic erythrocyte (NCE) ratios to exclude cytotoxic effects (e.g., no cytotoxicity observed in bone marrow cells at tested doses) .

- In vitro : Cell viability assays (trypan blue exclusion) and enzyme-linked targets (e.g., NF-κB inhibition assays) are recommended.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Structural elucidation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) for core structure verification.

- Purity assessment : HPLC with UV/Vis or diode array detection (DAD), validated against reference standards.

- Stability studies : pH-controlled experiments (e.g., pH 6 to prevent spontaneous cyclization during biotransformation) .

Advanced Research Questions

Q. How can researchers reconcile contradictions between this compound’s genotoxicity and absence of cytotoxicity in murine models?

While this compound induces DNA damage (comet assay) and clastogenic effects (micronucleus test), the lack of cytotoxicity (via PCE/NCE ratios) suggests a selective mechanism. Researchers should:

- Conduct dose-escalation studies to identify thresholds for cytotoxicity.

- Investigate repair mechanisms (e.g., base excision repair) in affected tissues.

- Compare oxidative stress markers (e.g., ROS levels) across cell types to explain differential responses .

Q. What factors influence the efficiency of this compound’s biotransformation by endophytic fungi?

| Factor | Impact | Optimal Condition |

|---|---|---|

| pH | Spontaneous cyclization occurs at pH >6; biotransformation requires pH 6 | pH 6 with automated controllers |

| Reactor type | Bioreactors improve aeration and mixing vs. Erlenmeyer flasks | Stirred-tank bioreactor |

| Substrate competition | Guttiferone C inhibits this compound conversion via competitive binding | Isolate substrates prior to reaction |

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Density functional theory (DFT) : Predict regioselectivity in cyclization steps (e.g., 1,16- vs. 3,16-oxy derivatives) .

- Molecular docking : Screen derivatives against target proteins (e.g., topoisomerase II for anticancer activity).

- QSAR modeling : Correlate substituent electronegativity with genotoxic potency using datasets from comet assay results .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogs?

Variations in yields (e.g., 40% in bioreactors vs. lower yields in flasks) arise from:

- Reaction scalability : Batch vs. continuous-flow systems.

- Catalyst loading : Asymmetric desymmetrization efficiency depends on chiral catalyst purity .

- Intermediate stability : Oxidative intermediates may degrade if not stabilized under inert atmospheres.

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of this compound?

- Limited enantiomer testing : Most studies use racemic mixtures; enantiopure samples are needed to isolate stereochemical effects.

- In vivo pharmacokinetics : Absence of data on bioavailability and metabolite profiling (e.g., phase I/II metabolism in liver microsomes).

- Cross-species comparisons : Murine genotoxicity data may not extrapolate to primates; use human organoids for translational relevance .

Methodological Recommendations

- Experimental design : Include positive controls (e.g., doxorubicin for genotoxicity assays) and validate assays across ≥3 biological replicates .

- Data interpretation : Use ANOVA with Tukey-Kramer post-hoc tests for comet assay data; report effect sizes and confidence intervals .

- Collaboration : Partner with synthetic chemists and computational biologists for multi-disciplinary SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.